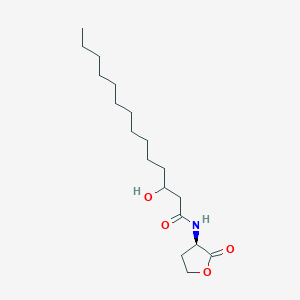
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in gram-negative bacteria such as Escherichia coli and Salmonella. Quorum sensing regulates gene expression in response to population density, influencing various physiological activities including biofilm formation and virulence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone can be synthesized through a multi-step process. The synthesis typically involves the acylation of homoserine lactone with a fatty acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild conditions to preserve the integrity of the lactone ring .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can be further utilized in various biochemical assays .
Applications De Recherche Scientifique
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and lactone chemistry.
Biology: Plays a crucial role in quorum sensing studies, helping to understand bacterial communication and biofilm formation.
Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.
Industry: Utilized in the development of biosensors and bioreactors for monitoring bacterial populations.
Mécanisme D'action
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, triggering a signal transduction cascade that leads to changes in gene expression. This process regulates various physiological activities, including biofilm formation, virulence, and antibiotic resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-Hexanoyl-L-homoserine lactone
- N-Heptanoyl-L-homoserine lactone
Uniqueness
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is unique due to its specific fatty acid chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain quorum sensing pathways compared to other N-acyl-homoserine lactones .
Propriétés
Formule moléculaire |
C18H33NO4 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]tetradecanamide |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)/t15?,16-/m1/s1 |
Clé InChI |
IKQUESGRCDRZTI-OEMAIJDKSA-N |
SMILES isomérique |
CCCCCCCCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


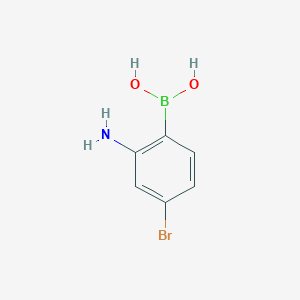
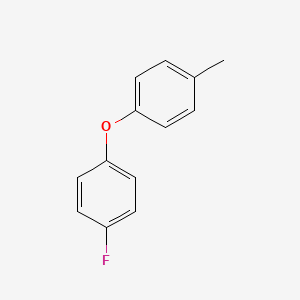
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
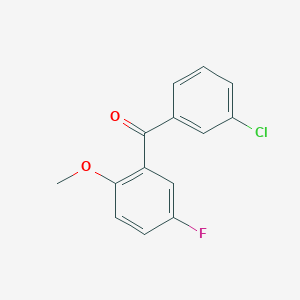
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)

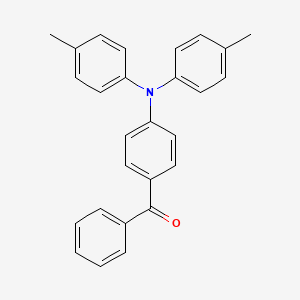


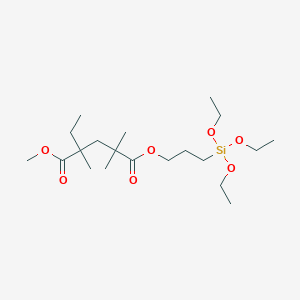

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
